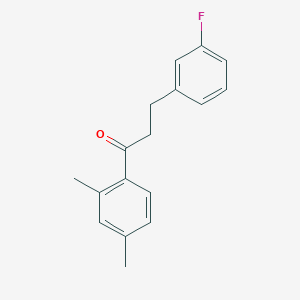

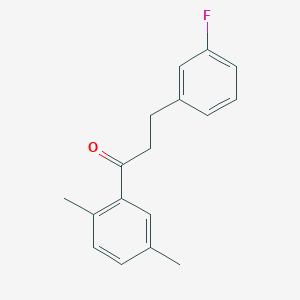

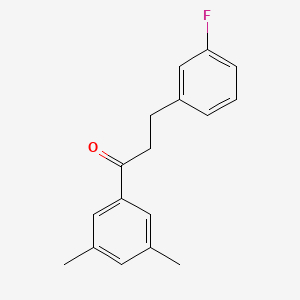

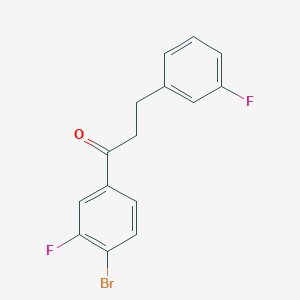

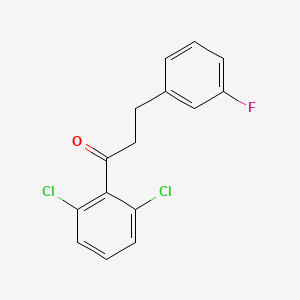

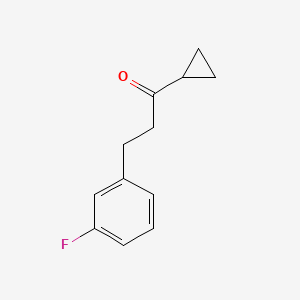

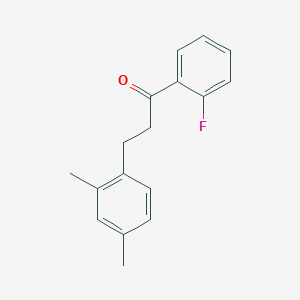

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the formation of key functional groups and the assembly of the carbon framework. For instance, the synthesis of enantiopure compounds with fluorine substituents has been achieved through reactions starting from amino alcohols and halogenated phenones . Although the exact synthesis of "3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone" is not detailed, similar strategies could potentially be applied, considering the presence of a fluorophenyl group and a propiophenone backbone in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone" has been characterized using techniques such as single-crystal X-ray diffraction . These studies reveal the nonplanarity of molecules and the presence of intramolecular hydrogen bonds, which are significant for the stability and reactivity of the compounds. The molecular geometry and electronic properties of these compounds have been calculated using density functional theory (DFT), which could also be applied to predict the structure of "3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone" .

Chemical Reactions Analysis

The reactivity of compounds with similar structural features includes the formation of cycloadducts through [4+2] cycloaddition processes . The presence of electron-withdrawing groups such as fluorine can influence the reactivity patterns of the phenyl ring in electrophilic aromatic substitution reactions. Additionally, the formation of 2,4-dinitrophenyl ethers from phenols suggests that the hydroxyl group in related compounds can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, and cell parameters have been determined for compounds with structural similarities . The chemical properties, including tautomeric stability, intramolecular hydrogen bonding, and charge distribution, have been analyzed using NBO, NPA, and MEP studies . These analyses provide information on the reactive sites and charge delocalization within the molecule, which are crucial for understanding the behavior of "3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone". The nonlinear optical (NLO) properties of related compounds have been predicted to be significant, suggesting potential applications in materials science .

Aplicaciones Científicas De Investigación

1. Complex Formation in Molecular Structures

Studies have shown the formation of molecular complexes involving compounds related to 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone. For example, a study explored the structures of molecular complexes formed with alcohols, highlighting the importance of such compounds in understanding complex molecular interactions (Toda, Tanaka, & Mak, 1985).

2. Characterization Techniques in Chemistry

Research has also focused on the characterization of phenols and their derivatives, which is crucial for understanding the properties and potential applications of compounds like 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone. This involves methods such as spectrophotometric and colorimetric analyses, crucial for the identification and analysis of chemical substances (Lehmann, 1971).

3. Exploration of Polymorphs and Solvates

Research into polymorphs and solvates of related bis-phenols has been conducted, which is significant for understanding the physical properties and stability of such compounds. This includes examining the different forms these compounds can take, which is essential in fields like pharmaceuticals and material sciences (Nath & Baruah, 2013).

4. Development of Advanced Materials

Compounds related to 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone have been studied in the context of developing advanced materials, such as aromatic copolyethers. This has implications in the creation of new materials with unique properties like high thermal stability and specific electrical insulating properties (Hamciuc, Hamciuc, Ipate, & Okrasa, 2008).

5. Applications in Environmental Science

Studies have also examined the degradation of aromatic organic pollutants, which includes compounds structurally related to 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone. This research is significant for understanding and developing methods to mitigate environmental pollution (Goskonda, Catallo, & Junk, 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

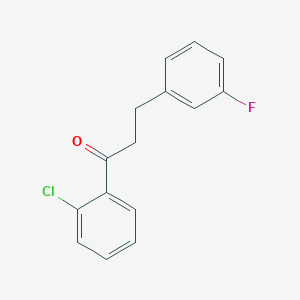

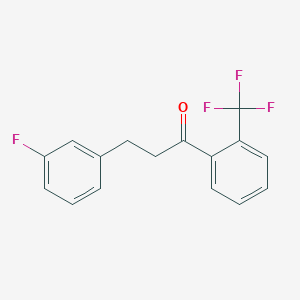

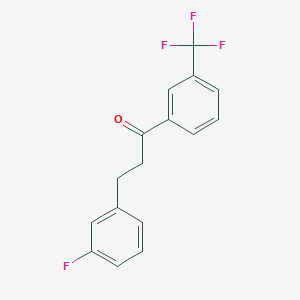

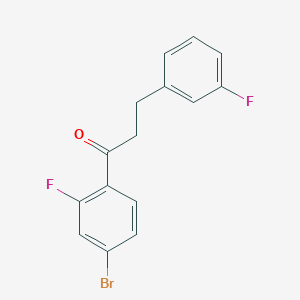

IUPAC Name |

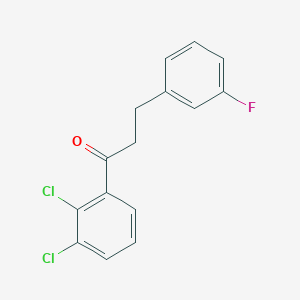

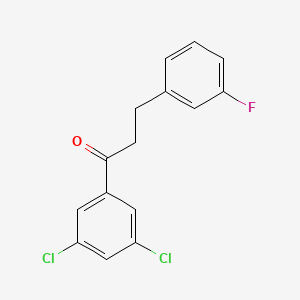

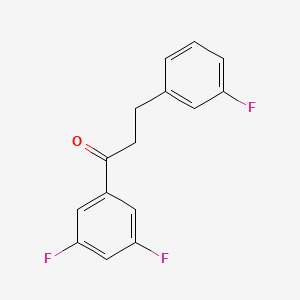

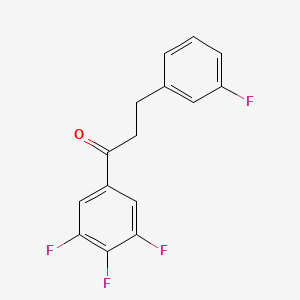

3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-7-8-14(13(2)11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUORFQLOSNBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644694 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone | |

CAS RN |

898794-28-0 | |

| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.